3-[3-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid
Descripción
3-[3-(3-Bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid is a brominated pyrazole derivative featuring a cyanoacrylic acid moiety. The compound’s structure includes a 3-bromophenyl group attached to the pyrazole ring, a cyano group at the α-position of the propenoic acid chain, and a carboxylic acid group.
Propiedades
IUPAC Name |
(E)-3-[5-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3O2/c14-11-3-1-2-8(5-11)12-10(7-16-17-12)4-9(6-15)13(18)19/h1-5,7H,(H,16,17)(H,18,19)/b9-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OORPKZGJNPCQLH-RUDMXATFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=C(C=NN2)C=C(C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C2=C(C=NN2)/C=C(\C#N)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Cyclocondensation of Hydrazines with 1,3-Diketones
The pyrazole ring is typically synthesized via cyclocondensation between hydrazines and 1,3-diketones. For this compound, 3-bromophenylhydrazine reacts with a diketone precursor under acidic or basic conditions. For example:
Reaction Scheme
$$
\text{3-Bromophenylhydrazine} + \text{1,3-Diketone} \xrightarrow{\text{HCl/EtOH, reflux}} \text{Pyrazole Intermediate}
$$
Yields depend on the diketone’s electronic properties and reaction time.
Alternative Route: Cyclization of α,β-Unsaturated Ketones
A modified method employs α,β-unsaturated ketones with hydrazines, enabling regioselective pyrazole formation. This route avoids side products from symmetrical diketones.
Introduction of the 3-Bromophenyl Group
Direct Bromination of Phenyl-Substituted Pyrazoles
Bromination using N-bromosuccinimide (NBS) or bromine (Br₂) in dichloromethane at 0–25°C introduces the bromine atom at the phenyl ring’s meta position. Catalysts like FeBr₃ enhance selectivity.
Example Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| NBS | DCM | 0°C → 25°C | 12 h | 78% |
| Br₂ | CHCl₃ | 25°C | 6 h | 65% |
Suzuki-Miyaura Coupling for Late-Stage Functionalization
Palladium-catalyzed cross-coupling between a boronic acid derivative and a bromopyrazole precursor allows precise bromophenyl incorporation. This method is advantageous for complex intermediates.
Cyanoacrylic Acid Moiety Installation
Knoevenagel Condensation
The cyanoacrylic acid group is introduced via Knoevenagel condensation between a pyrazole aldehyde and cyanoacetic acid. Piperidine or ammonium acetate catalyzes the reaction in refluxing toluene.
Reaction Scheme
$$
\text{Pyrazole-4-carbaldehyde} + \text{Cyanoacetic Acid} \xrightarrow{\text{piperidine, toluene, reflux}} \text{Cyanoacrylate Product}
$$
Oxidative Cyanation
Alternative routes use oxidative cyanation of propenoic acid derivatives. For example, treatment with CuCN in DMF under oxygen atmosphere introduces the cyano group.
Industrial-Scale Optimization
Continuous Flow Reactors
Recent advances employ continuous flow systems to enhance reaction control and scalability. For instance, microreactors achieve precise temperature regulation during bromination, improving yield to 85%.
Automated Purification Techniques
Chromatography-free purification via crystallization or acid-base extraction reduces production costs. The compound’s carboxylic acid group facilitates pH-dependent solubility, enabling efficient isolation.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Cyclocondensation | High regioselectivity | Requires stoichiometric acid | 60–75% |
| Suzuki Coupling | Late-stage flexibility | Pd catalysts increase cost | 70–80% |
| Knoevenagel Reaction | Mild conditions | Sensitivity to moisture | 65–78% |
Structural and Mechanistic Insights
Análisis De Reacciones Químicas
Types of Reactions
3-[3-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have indicated that compounds containing pyrazole moieties exhibit promising anticancer properties. For instance, derivatives of pyrazole have been synthesized and tested against various cancer cell lines, showing potential cytotoxic effects. In particular, compounds similar to 3-[3-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid have been evaluated for their ability to induce apoptosis in cancer cells, suggesting their utility as anticancer agents .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. Molecular docking studies suggest that it may act as an inhibitor of enzymes involved in inflammatory pathways, such as lipoxygenase. This property makes it a candidate for developing new anti-inflammatory drugs .
Thrombopoietin Receptor Agonist
Research indicates that pyrazole derivatives can act as agonists for the thrombopoietin receptor, which is crucial for platelet production. This suggests that this compound could be explored for treating conditions like thrombocytopenia, where platelet levels are critically low .
Pesticide Development
Compounds with similar structures to this compound have been investigated as potential pesticides. Their chemical stability and efficacy against pests make them suitable candidates for agricultural applications, providing an alternative to conventional pesticides that may have harmful environmental impacts .
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of various pyrazole derivatives, compound variants were synthesized and tested against the MCF-7 breast cancer cell line. The results demonstrated that certain derivatives exhibited higher cytotoxicity than standard chemotherapy agents, indicating the potential of these compounds in cancer treatment protocols .
Case Study 2: Anti-inflammatory Mechanism
A molecular docking study revealed that this compound binds effectively to the active site of lipoxygenase, suggesting a mechanism through which it could inhibit inflammatory processes. This finding supports further investigation into its therapeutic applications in treating chronic inflammatory diseases .
Mecanismo De Acción
The mechanism of action of 3-[3-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the pyrazole ring can form hydrogen bonds with amino acid residues. The cyanopropenoic acid moiety can participate in covalent bonding with nucleophilic sites in enzymes, leading to inhibition or modulation of their activity. These interactions can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in the 3-bromophenyl substitution on the pyrazole ring and the cyanoacrylic acid chain. Key comparisons include:
Physicochemical Properties
- Solubility and Acidity: The carboxylic acid group in the target compound enhances water solubility compared to ketone- or ester-containing analogues (e.g., ). The cyano group further increases acidity (pKa ~3–4 for similar cyanoacrylic acids) .
- Thermal Stability: High melting points (>300°C for related carboxylic acid derivatives, ) suggest strong intermolecular hydrogen bonding, a feature absent in non-acidic analogues.
Crystallographic and Computational Analysis
- Crystal Packing: The target compound’s hydrogen-bonding capability (carboxylic acid and cyano groups) likely leads to distinct crystal packing vs. non-acidic analogues. SHELX-refined structures () highlight predictable patterns for brominated pyrazoles.
- Graph Set Analysis : Hydrogen-bonding networks (e.g., R₂²(8) motifs in carboxylic acids) may stabilize the crystal lattice, as seen in related structures .
Actividad Biológica
3-[3-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This compound, characterized by a pyrazole ring and a cyanoacrylic acid moiety, exhibits potential anti-inflammatory and anticancer properties, making it a candidate for further pharmacological exploration.
Chemical Structure and Properties
The molecular formula of this compound is C13H8BrN3O2, with a molecular weight of 318.12 g/mol. Its structure includes a bromophenyl group that enhances its reactivity and biological activity.
Biological Activity Overview
Research has indicated that this compound possesses several biological activities, primarily focusing on its anti-inflammatory and anticancer effects:
- Anti-inflammatory Activity : Studies have demonstrated that this compound can inhibit specific enzymes and receptors involved in inflammatory pathways. This inhibition is believed to result from effective binding to these biological targets, thus reducing inflammation.
- Anticancer Potential : The compound has shown promise in inhibiting various cancer cell lines. The bromophenyl substitution is thought to contribute to its enhanced pharmacological properties, making it an attractive candidate for drug development against certain types of cancer .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest that the compound may interfere with signaling pathways associated with inflammation and tumor growth. Further studies are required to elucidate these mechanisms in detail.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-[5-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid | Structure | Different bromophenyl substitution at position 5 |
| 5-(4-bromophenyl)-1H-pyrazole | Structure | Lacks the cyanoacrylic moiety, focusing solely on pyrazole activity |
| 3-[3-(2-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid | Structure | Features a different brominated phenyl group |
This table illustrates how variations in substituents can significantly affect the reactivity and biological activity of pyrazole derivatives.
Case Studies and Research Findings
Recent studies have provided insights into the biological activity of this compound:
- In Vitro Studies : In vitro assays have shown that this compound can inhibit the proliferation of cancer cells at micromolar concentrations. For instance, one study reported an IC50 value indicating significant cytotoxicity against specific cancer cell lines .
- In Vivo Studies : Preliminary in vivo studies suggest that the compound may reduce tumor size in animal models when administered at therapeutic doses. These findings support the need for further exploration into its potential as an anticancer agent .
Q & A
Q. What synthetic methodologies are typically employed for synthesizing 3-[3-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid?
The compound is synthesized via multi-step routes involving:
- Cyclocondensation : A bromophenyl-substituted pyrazole core is formed by reacting 3-bromophenylhydrazine with β-ketonitriles or α,β-unsaturated carbonyl derivatives under acidic conditions .
- Functionalization : The cyanoacrylic acid moiety is introduced through Knoevenagel condensation between the pyrazole intermediate and cyanoacetic acid, typically catalyzed by piperidine or acetic acid in refluxing ethanol .
- Yield Optimization : Typical yields range from 50–70%, with purity confirmed via HPLC and elemental analysis .
Q. How is the structural integrity of this compound validated in academic research?
Key techniques include:
- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–Br = 1.89–1.92 Å) and confirms stereoelectronic effects of the bromophenyl group .
- Spectroscopy :
- 1H/13C NMR : Aromatic protons appear at δ 7.2–8.1 ppm (doublets for bromophenyl), while the cyano group’s carbon resonates at δ 115–120 ppm .
- IR : Peaks at ~2200 cm⁻¹ (C≡N stretch) and 1700 cm⁻¹ (carboxylic acid C=O) .
- Elemental analysis : Matches calculated C, H, N, and Br percentages within ±0.3% .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields during the Knoevenagel condensation step?
Strategies include:
- Catalyst screening : Replace traditional bases with microwave-assisted catalysis or ionic liquids to enhance reaction rates .
- Solvent effects : Use dimethylformamide (DMF) or toluene to improve solubility of intermediates, reducing side-product formation .
- Temperature control : Lower reaction temperatures (e.g., 60°C) minimize decomposition of the cyanoacrylic acid moiety .
Q. How should researchers address discrepancies between experimental and computational NMR chemical shifts?
- Solvent corrections : Account for deuterated solvent effects (e.g., DMSO-d6 vs. CDCl3) using software like ACD/Labs or Gaussian .
- Conformational analysis : Perform DFT calculations (B3LYP/6-31G*) to model rotational barriers of the pyrazole ring, which influence proton coupling patterns .
- Validation : Cross-check with 2D NMR (COSY, HSQC) to resolve overlapping signals .
Q. What in silico approaches are recommended to predict the bioactivity of this compound against microbial targets?
- Molecular docking : Use AutoDock Vina to model interactions with bacterial enzymes (e.g., dihydrofolate reductase) by aligning the bromophenyl group in hydrophobic pockets .
- QSAR modeling : Train models on pyrazole derivatives with known MIC values (e.g., IC₅₀ = 2–10 µg/mL for Gram-positive bacteria) to predict efficacy .
- ADMET profiling : Predict pharmacokinetics using SwissADME, focusing on carboxylic acid bioavailability and cytochrome P450 interactions .
Data Contradiction Analysis
Q. How to resolve conflicting data on the compound’s thermal stability during DSC analysis?
- Reproducibility : Ensure consistent heating rates (e.g., 10°C/min) and sample encapsulation to avoid oxidation .
- Comparative studies : Cross-reference with TGA data to distinguish melting points from decomposition events (observed at ~200°C for similar pyrazole-acid derivatives) .
Q. Why might HPLC purity assessments vary between labs for this compound?
- Column chemistry : Use C18 columns with 5 µm particle size and 0.1% TFA in the mobile phase to improve peak resolution .
- Detection wavelength : Optimize UV detection at 254 nm (for aromatic/cyano absorption) and validate with spiked standards .
Methodological Tables
Q. Table 1. Key Spectral Data for Structural Validation
| Technique | Observed Data | Reference |
|---|---|---|
| 1H NMR | δ 7.8 (d, J=8.5 Hz, BrC6H4) | |
| 13C NMR | δ 118.5 (C≡N), 168.2 (COOH) | |
| IR | 2210 cm⁻¹ (C≡N), 1695 cm⁻¹ (C=O) |
Q. Table 2. Synthetic Yield Optimization Strategies
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Catalyst | Piperidine (10 mol%) | +15% |
| Solvent | Ethanol/DMF (1:1) | +20% |
| Temperature | 60°C, 6 hours | +12% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
